molecular formula C13H21N B13522666 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine

3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine

Cat. No.: B13522666
M. Wt: 191.31 g/mol
InChI Key: WLUADWJMJOASNC-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce a ketone intermediate, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like sodium borohydride (NaBH4) for the amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these biological molecules. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-3-methylbutan-1-amine
  • 3-(2,6-Dimethylphenyl)-3-methylbutan-1-amine
  • 3-(3,5-Dimethylphenyl)-3-methylbutan-1-amine

Uniqueness

3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-11(2)12(9-10)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3

InChI Key

WLUADWJMJOASNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)CCN

Origin of Product

United States

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